molecular formula C9H13N5O4 B562537 Ganciclovir-d5 CAS No. 1189966-73-1

Ganciclovir-d5

Cat. No. B562537
CAS RN: 1189966-73-1
M. Wt: 260.265
InChI Key: IRSCQMHQWWYFCW-QJWYSIDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ganciclovir-d5 is the deuterium labeled Ganciclovir . Ganciclovir, a nucleoside analogue, is an orally active antiviral agent with activity against CMV . It also has activity in vitro against members of the herpes group and some other DNA viruses .


Synthesis Analysis

An efficient protocol has been developed for the synthesis of deuterium labeled ganciclovir-d5, a potent anti-cytomegalovirus agent and its prodrug, valganciclovir-d5, by using inexpensive and commercially available glycerol-d5 reagent .


Molecular Structure Analysis

The molecular structure of Ganciclovir-d5 is confirmed by 1H NMR and MS spectral data . The deuterium incorporation in ganciclovir-d5 and its prodrug was >98% .


Chemical Reactions Analysis

Ganciclovir-d5 is intended for use as an internal standard for the quantification of ganciclovir by GC- or LC-MS .


Physical And Chemical Properties Analysis

Ganciclovir-d5 is a white to off-white solid . Its molecular formula is C9H8D5N5O4 and its molecular weight is 260.26 .

Scientific Research Applications

Antiviral Research

Ganciclovir-d5: is primarily used in antiviral research due to its potent activity against cytomegalovirus (CMV). It serves as a standard in bio-analytical studies to measure the pharmacokinetics and pharmacodynamics of ganciclovir .

Deuterium Labeling Studies

The deuterium labeling of ganciclovir enhances its metabolic stability, which is crucial for studying the drug’s behavior in biological systems. Deuterium-labeled compounds like Ganciclovir-d5 are used to investigate the effects of isotopic substitution on drug efficacy and metabolism .

Pharmacokinetics in Transplant Patients

Ganciclovir-d5: is used as an internal standard to study the pharmacokinetics of ganciclovir in lung transplant recipients. This helps in understanding how the drug is distributed, metabolized, and excreted, which is vital for optimizing dosing regimens .

Therapeutic Drug Monitoring

In clinical settings, Ganciclovir-d5 aids in therapeutic drug monitoring, ensuring that ganciclovir levels remain within the therapeutic range to avoid toxicity while effectively controlling viral infections .

Oncolytic Virotherapy

The compound is used in the research of oncolytic virotherapy, particularly in the HSV-tk/GCV system, where it is activated by the HSV-tk enzyme to its cytotoxic form for cancer treatment .

Nanovector Development

Ganciclovir-d5: is incorporated into polymeric nanovectors for targeted drug delivery. This application is significant in developing advanced drug delivery systems for localized treatment with reduced systemic side effects .

Comparative Metabolic Studies

Researchers use Ganciclovir-d5 to compare the metabolic pathways of the labeled and unlabeled drug. This helps in identifying potential metabolic inhibitors or inducers that can affect drug efficacy .

Drug Interaction Studies

Ganciclovir-d5: is instrumental in studying drug-drug interactions, especially for patients on polypharmacy. It helps in predicting and managing potential interactions that could alter ganciclovir’s therapeutic effects .

Safety And Hazards

Ganciclovir-d5 may cause respiratory tract irritation, skin irritation, and eye irritation . It may be harmful if swallowed . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Ganciclovir-d5 is a labelled antiviral drug ganciclovir . It can be used as standards in bio-analytical studies . More research is needed to explore its potential applications in the field of antiviral therapy .

properties

IUPAC Name

2-amino-9-[(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)oxymethyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)/i1D2,2D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSCQMHQWWYFCW-QJWYSIDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])O)OCN1C=NC2=C1N=C(NC2=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747849
Record name 2-Amino-9-({[1,3-dihydroxy(~2~H_5_)propan-2-yl]oxy}methyl)-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ganciclovir-d5

CAS RN

1189966-73-1
Record name 2-Amino-9-({[1,3-dihydroxy(~2~H_5_)propan-2-yl]oxy}methyl)-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Can you elaborate on the analytical methods employed in the studies utilizing Ganciclovir-d5?

A2: Both studies employed a highly sensitive and specific technique called Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify Ganciclovir in human plasma. [, ] This method involves separating the analytes of interest (Ganciclovir and Ganciclovir-d5) based on their physicochemical properties using liquid chromatography. Subsequently, the separated components are detected and quantified by mass spectrometry based on their unique mass-to-charge ratios. This combined approach allows for accurate and sensitive measurement of Ganciclovir concentrations even in the presence of other compounds within the plasma samples.

Q2: What advantages does the use of solid-phase extraction (SPE) offer in the analysis of Valganciclovir and Ganciclovir, as mentioned in one of the studies?

A3: One study utilized solid-phase extraction (SPE) employing mixed-mode cation exchange cartridges for extracting both Valganciclovir and Ganciclovir from plasma. [] SPE offers several advantages compared to other extraction techniques:

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